molecular formula C26H27N3O6 B557461 Fmoc-His(Boc)-OH CAS No. 81379-52-4

Fmoc-His(Boc)-OH

Cat. No. B557461
CAS RN: 81379-52-4
M. Wt: 477,52 g/mole
InChI Key: ZRHPMMZWDWMKPD-QFIPXVFZSA-N
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Description

Fmoc-His(Boc)-OH is a powerful and unique reagent used for coupling histidine into peptide sequences . It provides protection against epimerization, even at temperatures of 105 °C . It has been shown to undergo less enantiomerization during microwave-assisted peptide synthesis than the standard building block, Fmoc His(Trt)-OH .


Synthesis Analysis

Fmoc-His(Boc)-OH has been shown to undergo less enantiomerization during microwave-assisted peptide synthesis than the standard building block, Fmoc His(Trt)-OH . Coupling of Fmoc-His(Boc)-OH at 50 °C with DIPCI/Oxyma gave 0.18% epimerization against 6.85% for Fmoc-His(Trt)-OH .


Molecular Structure Analysis

The atoms of the imidazole ring of histidine can be numbered in two different ways. Bachem as well as organic chemists designate the position of N-τ as 1 and the position of N-π as 3 .


Chemical Reactions Analysis

Histidine’s susceptibility to epimerization is an intramolecular side reaction attributed to the lone pair electrons on the imidazole Nπ, which are in close proximity to the acidic alpha-carbon hydrogen . When the amino acid is activated, the lone pair electrons are sufficiently basic enough for deprotonation thus forming an achiral ester enolate .


Physical And Chemical Properties Analysis

Fmoc-His(Boc)-OH has a molecular formula of C26H27N3O6 . It has a density of 1.32 g/cm3 . The pKa value is predicted to be 2.99±0.10 .

Scientific Research Applications

  • Peptide Synthesis and Characterization : Zhao Yi-nan and Melanie Key (2013) studied the synthesis of polypeptides using Fmoc-L-Lys(Boc)-OH, highlighting its role in simplifying and improving polypeptide synthesis methods, which could aid in disease prevention and treatment (Zhao Yi-nan & Melanie Key, 2013).

  • Solid-Phase Peptide Synthesis : B. Larsen et al. (1993) investigated the solid-phase synthesis of peptides using Fmoc as the N-α-protecting group. Their study highlighted the impact of Fmoc on peptide structure, particularly its influence on secondary structures like β-sheet conformation (B. Larsen et al., 1993).

  • Hydrogelation and Self-Assembly : G. Cheng et al. (2010) explored the self-assembly and hydrogelation properties of Fmoc-tripeptides, emphasizing the significant impact of peptide sequence on the self-assembled fibril structure and hydrogel properties (G. Cheng et al., 2010).

  • Synthesis of Noncanonical Amino Acids : Daniella Polyak and I. Krauss (2022) described an optimized synthesis of the alkynyl amino acid Fmoc-l-homopropargylglycine-OH, demonstrating the utility of Fmoc-protected amino acids in synthesizing peptides for functionalization (Daniella Polyak & I. Krauss, 2022).

  • Solid-Phase Synthesis and Biological Activity : V. Santagada et al. (2001) synthesized Fmoc-N,N′-bis-Boc-7-guanyl-Tic-OH and highlighted its potential for biological activity applications in peptides (V. Santagada et al., 2001).

  • Introduction of Protecting Groups in Peptide Chemistry : Sherine N. Khattab et al. (2010) discussed the use of Fmoc and Alloc protecting groups in peptide chemistry, underscoring the importance of these groups in the synthesis of Fmoc/Alloc-amino acids (Sherine N. Khattab et al., 2010).

  • Self-Assembled Structures of Modified Amino Acids : Nidhi Gour et al. (2021) reported on the self-assembled structure formed by Fmoc-protected charge single amino acids, including Fmoc-Lys(Boc)-OH. Their work adds to the understanding of the potential applications of these structures in material chemistry and biomedical fields (Nidhi Gour et al., 2021).

  • Synthesis of Acyl 2, 3-Diaminopropionic Acid Oligomers : R. Valerio et al. (2009) described a modular approach for synthesizing organic molecules using Fmoc-D-Dpr(Alloc)-OH, showcasing the versatility of Fmoc in peptide synthesis (R. Valerio et al., 2009).

Safety And Hazards

Fmoc-His(Boc)-OH should be stored sealed in dry conditions at 2-8°C . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

Fmoc-His(Boc)-OH has been shown to undergo less enantiomerization during microwave-assisted peptide synthesis than the standard building block . This suggests that it could be used in future peptide synthesis processes to reduce the risk of enantiomerization.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHPMMZWDWMKPD-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-His(Boc)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
N Maillard, R Biswas, T Darbre… - ACS combinatorial …, 2011 - ACS Publications
Two 6750-membered one-bead-one-compound peptide dendrimer combinatorial libraries L (X 4 ) 8 (LysX 3 ) 4 (LysX 2 ) 2 LysX 1 (X 1−4 = 14 different amino acids or deletion, Lys = …
Number of citations: 22 pubs.acs.org
DA Wellings, E Atherton - Methods in enzymology, 1997 - Elsevier
Publisher Summary This chapter discusses standard Fmoc protocols. This chapter describes standard protocols for Fmoc solid-phase peptide synthesis. It discusses Fmoc-amino acid …
Number of citations: 369 www.sciencedirect.com
KL Chang, Y Higuchi, S Kawakami, F Yamashita… - Journal of controlled …, 2011 - Elsevier
Chitosan has potential as a biocompatible gene carrier. However, its gene transfection efficiency is low because of its slow endosomal escape rate. Histidine has buffering capacity in …
Number of citations: 45 www.sciencedirect.com
G Lelais, P Micuch, D Josien‐Lefebvre… - Helvetica chimica …, 2004 - Wiley Online Library
The Ser, Cys, and His side chains play decisive roles in the syntheses, structures, and functions of proteins and enzymes. For our structural and biomedical investigations of β‐peptides …
Number of citations: 43 onlinelibrary.wiley.com
T Wang, X Cao, Y Zheng, C Chen, L Zhou… - Chemical …, 2023 - pubs.rsc.org
A practical strategy for the total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates was developed. In this strategy, the Boc/tBu protecting groups are utilized for the …
Number of citations: 3 pubs.rsc.org
DJ Maly, F Leonetti, BJ Backes… - The Journal of …, 2002 - ACS Publications
A highly efficient solid-phase synthesis method for the preparation of fluorogenic protease substrates based upon the bifunctional leaving group 7-amino-4-carbamoylmethylcoumarin (…
Number of citations: 176 pubs.acs.org
BL Wilkinson, CKY Chun, RJ Payne - Peptide Science, 2011 - Wiley Online Library
MUC1 is a cell‐surface, epithelial glycoprotein that forms an essential protective barrier of cells and serves to modulate intercellular communication. During cancer progression, the …
Number of citations: 18 onlinelibrary.wiley.com
JB Esquivel, C Sanchez, MJ Fazio - Journal of liquid …, 1998 - Taylor & Francis
This work reports the direct separation of twenty one Fmoc, Boc, Trt, and Pmc, single and double protected amino acids (PAA) using protein-based and macrocyclic antibiotic-based …
Number of citations: 22 www.tandfonline.com
BJ Backes, JA Ellman - The Journal of Organic Chemistry, 1999 - ACS Publications
An alkanesulfonamide “safety-catch” linker has been developed for tethering carboxylic acids to support. Acylation of the sulfonamide support provides a support-bound N-…
Number of citations: 313 pubs.acs.org
S Jadhav, V Martin, PHG Egelund, HJ Castro… - Green …, 2021 - pubs.rsc.org
Significant efforts have been made in recent years to identify more environmentally benign and less hazardous alternatives to N,N-dimethylformamide (DMF) in solid-phase peptide …
Number of citations: 23 pubs.rsc.org

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